Isochamaejasmin

Overview

Description

Isochamaejasmin is a biflavonoid compound that consists of two units of 5,7,4’-trihydroxyflavanone joined together at positions 3 and 3’'. It is primarily isolated from the roots of Stellera chamaejasme L., a traditional Chinese medicinal herb. This compound has garnered attention due to its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities .

Mechanism of Action

Target of Action

Isochamaejasmin primarily targets the NF-κB proteins and the Bcl-2 family proteins . NF-κB proteins are crucial regulators of immune responses, and their activation can lead to inflammation and cancer. On the other hand, Bcl-2 family proteins play a pivotal role in regulating apoptosis, a process of programmed cell death .

Mode of Action

This compound interacts with its targets in a unique way. It induces the expression of an NF-κB-directed reporter gene in transfected HeLa cells independently of FPRL1 . This stimulation of NF-κB reporter activity is accompanied by nuclear translocation of NF-κB proteins . In terms of its interaction with Bcl-2 family proteins, this compound inhibits their activity, thereby inducing apoptosis in leukemia cells .

Biochemical Pathways

This compound affects several biochemical pathways. It induces time-dependent phosphorylation of the mitogen-activated protein kinases ERK1/2 and p38, and a novel protein kinase C, PKC δ . These kinases play a crucial role in cellular processes such as growth, differentiation, and apoptosis. Inhibition of these kinases significantly reduces the this compound-stimulated NF-κB activation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using a sensitive UPLC-MS/MS method for its determination in rat plasma . .

Result of Action

This compound has several molecular and cellular effects. It causes DNA damage and induces apoptosis via the mitochondrial pathway in cells . It also leads to a dose-dependent rise in the reactive oxygen species (ROS) levels, accumulation of a lipid peroxidation product, and inactivation of antioxidant enzymes .

Biochemical Analysis

Biochemical Properties

It has been found to induce the expression of a nuclear factor (NF)-κB-directed reporter gene in transfected HeLa cells . This suggests that Isochamaejasmin may interact with NF-κB proteins and other biomolecules in the cell .

Cellular Effects

This compound has been shown to influence cell function by stimulating NF-κB reporter activity . This activity was accompanied by nuclear translocation of NF-κB proteins . It suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves the induction of NF-κB activation . This activation is accompanied by nuclear translocation of NF-κB proteins and is blocked by a dominant-negative construct of I κB α . This suggests that this compound may exert its effects at the molecular level through binding interactions with NF-κB proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochamaejasmin can be synthesized through the extraction of Stellera chamaejasme L. roots. The extraction process typically involves the use of solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stellera chamaejasme L. roots, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Isochamaejasmin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Esters and ethers.

Scientific Research Applications

Isochamaejasmin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of biflavonoids and their chemical properties.

Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: It has shown potential in the treatment of various cancers, tuberculosis, and psoriasis due to its anti-cancer and anti-inflammatory properties.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Neochamaejasmin A: Another biflavonoid isolated from Stellera chamaejasme L. with similar anti-cancer properties.

Chamaejasmine: A related biflavonoid with comparable pharmacological activities.

Daphnoretin: A compound with anti-cancer and anti-inflammatory properties.

Uniqueness of Isochamaejasmin: this compound is unique due to its specific ability to activate NF-κB independently of formyl peptide receptor-like 1 (FPRL1) and its selective binding to Bcl-xl and Mcl-1 proteins. These properties make it a promising candidate for further research and development in cancer therapy .

Biological Activity

Isochamaejasmin (ICM) is a biflavonoid compound derived from the plant Stellera chamaejasme L., known for its diverse biological activities, particularly its antitumor and insecticidal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in medicine and agriculture.

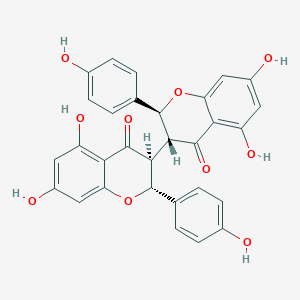

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes two units of 5,7,4'-trihydroxyflavone linked together. Its molecular formula is with a molecular weight of 534.49 g/mol. The compound exhibits significant antioxidant properties, which contribute to its biological activities.

Antitumor Activity

This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Inhibition of Bcl-2 Family Proteins : ICM selectively binds to Bcl-xl and Mcl-1 proteins, inhibiting their function and promoting apoptosis. Studies indicate that it increases the expression levels of cleaved caspase-3 and caspase-9, leading to programmed cell death in leukemia cells such as K562 and HL-60 .

- Reactive Oxygen Species (ROS) Generation : ICM treatment results in a dose-dependent increase in ROS levels, which plays a critical role in inducing oxidative stress and apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that ICM can halt the cell cycle at specific phases, further contributing to its antitumor effects .

Insecticidal Activity

Recent studies have identified the insecticidal properties of this compound against pests like Helicoverpa zea:

- DNA Damage Induction : ICM exposure leads to DNA damage in insect cells, evidenced by increased levels of γH2AX and OGG1 proteins. This damage triggers apoptosis via mitochondrial pathways .

- Mitochondrial Dysfunction : The compound causes a decline in mitochondrial membrane potential (MMP) and activates apoptotic pathways involving cytochrome c release into the cytosol .

Case Study 1: Antitumor Effects on HepG2 Cells

A study investigated the effects of this compound on hepatoblastoma-derived HepG2 cells. Results showed that ICM significantly inhibited cell proliferation in a concentration-dependent manner, with an IC50 value around 24.51 μM. Apoptotic morphological changes were observed alongside increased cleavage of caspases .

| Concentration (μM) | Cell Viability (%) | Apoptotic Rate (%) |

|---|---|---|

| 36.9 | 80 | 15 |

| 73.7 | 60 | 35 |

| 147.5 | 30 | 70 |

Case Study 2: Insecticidal Activity Against Helicoverpa zea

In another study, the toxicity of this compound was assessed on Helicoverpa zea. The findings confirmed significant mortality rates in treated larvae compared to controls, with observed DNA damage and increased ROS levels correlating with higher doses of ICM.

| Dose (mg/kg) | Mortality Rate (%) | DNA Damage (γH2AX Level) |

|---|---|---|

| 0.5 | 20 | Low |

| 1.0 | 50 | Moderate |

| 2.0 | 80 | High |

Properties

IUPAC Name |

(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29+,30- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-SQYWJIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317073 | |

| Record name | Isochamaejasmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93859-63-3 | |

| Record name | Isochamaejasmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93859-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochamaejasmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Isochamaejasmin?

A: this compound is a naturally occurring biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a traditional Chinese herb known as Rui Xiang Lang Du. [, , ] This plant has historically been used to treat various ailments, including solid tumors, tuberculosis, and psoriasis. [, ]

Q2: How does this compound interact with cells to exert its effects?

A: Research indicates that this compound activates the nuclear factor-kappaB (NF-κB) signaling pathway. [, ] This activation is independent of the G protein-coupled formyl peptide receptor-like 1 (FPRL1). [] this compound stimulates the expression of NF-κB-directed reporter genes, leading to the nuclear translocation of NF-κB proteins. [] This effect can be blocked by inhibiting IκBα, a protein that normally prevents NF-κB activation. []

Q3: What downstream effects are associated with this compound's activation of the NF-κB pathway?

A: this compound's activation of the NF-κB pathway leads to the phosphorylation of several kinases, including extracellular signal-regulated kinases 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and protein kinase C delta (PKCδ). [] Inhibiting these kinases significantly reduces the activation of NF-κB induced by this compound. [] Additionally, this compound has demonstrated anti-apoptotic properties by partially rescuing cycloheximide-induced apoptosis. [] This protective effect is thought to be mediated by NF-κB activation, as inhibiting NF-κB reverses the anti-apoptotic effect. []

Q4: How does the structure of this compound compare to its stereoisomers, and how do these structural differences impact their biological activity?

A: While this compound activates the NF-κB pathway, its stereoisomers and a methyl derivative do not exhibit this effect. [] Additionally, the stereoisomers display greater cytotoxicity compared to this compound. [] This suggests that even minor structural variations within this class of biflavonoids can significantly influence their pharmacological properties. []

Q5: What are the potential applications of this compound in drug development?

A: this compound's ability to activate the NF-κB pathway and modulate apoptosis suggests potential applications in various therapeutic areas. Research has explored its effects on cancer cells, demonstrating its potential to induce apoptosis in leukemia cells through the inhibition of Bcl-2 family proteins. [] Additionally, its anti-inflammatory properties have been investigated in the context of inflammatory pain. []

Q6: How does this compound affect microglial cells and inflammatory pain?

A: Studies using a model of inflammatory pain found that this compound could reverse the LPS-induced decrease in Netrin-1 (NTN-1) expression in microglial cells. [] Furthermore, this compound was shown to inhibit the Rac1/NF-κB signaling pathway, leading to the suppression of microglial pyroptosis and promoting a shift towards an anti-inflammatory M2 phenotype. [] This suggests a potential role for this compound in mitigating inflammatory pain by modulating microglial activity. []

Q7: Are there any analytical methods available to study the pharmacokinetics of this compound?

A: Yes, researchers have developed sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the simultaneous determination of this compound and other flavonoids from Stellera chamaejasme L. in rat plasma. [, ] This method enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.